molecular formula C15H14ClNO B3420614 3-chloro-N-(2,4-dimethylphenyl)benzamide CAS No. 196700-86-4

3-chloro-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B3420614
CAS No.: 196700-86-4
M. Wt: 259.73 g/mol
InChI Key: QELIKGWXXVXBOT-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Chemical Research

The benzamide scaffold is a fundamental structural motif in organic and medicinal chemistry. researchgate.net This core structure, consisting of a benzene (B151609) ring attached to an amide functional group, is a key building block in the synthesis of a wide array of biologically active compounds. researchgate.net Benzamide derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Their versatility makes them a subject of continuous and extensive research in the quest for new therapeutic agents. researchgate.net The ability of the benzamide group to form hydrogen bonds and participate in various intermolecular interactions is crucial to its role in drug design and molecular recognition.

Overview of N-Substituted Benzamides in Advanced Chemical Studies

The modification of the benzamide structure at the nitrogen atom, known as N-substitution, is a common strategy to fine-tune the properties of these molecules. By introducing different substituent groups on the nitrogen, chemists can systematically alter the compound's electronic, steric, and lipophilic characteristics. This, in turn, influences its biological activity, selectivity, and pharmacokinetic profile.

Advanced chemical studies often focus on synthesizing libraries of N-substituted benzamides to explore structure-activity relationships (SAR). For instance, research has shown that the nature of the N-substituent can significantly impact the potency and target specificity of benzamide-based enzyme inhibitors or receptor antagonists. nih.gov These studies are pivotal in the rational design of new drugs and functional materials.

Specific Research Focus: The Unique Structural and Electronic Features of 3-chloro-N-(2,4-dimethylphenyl)benzamide

Structurally, the presence of a methyl group at the ortho position (position 2) of the N-phenyl ring is expected to create steric hindrance. This would likely force the two aromatic rings to adopt a non-planar conformation, influencing how the molecule packs in a crystal lattice and how it interacts with biological targets. The dihedral angle between the two rings is a critical parameter in the conformational analysis of such compounds. For comparison, related structures like 4-Chloro-N-(2,3-dimethylphenyl)benzamide have a dihedral angle of 95.0 (1)° between the benzoyl and aniline (B41778) rings. nih.gov

Table 1: General Properties of Related Benzamide Compounds

Property4-Chloro-N-(2,3-dimethylphenyl)benzamide3-Chloro-N-(2-methylphenyl)benzamide3-Chloro-N-(2-chlorophenyl)benzamide
Molecular Formula C15H14ClNOC14H12ClNOC13H9Cl2NO
Molecular Weight 259.72 g/mol 245.70 g/mol 266.11 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Dihedral Angle 95.0 (1)°3.48 (5)°4.73 (5)°

This table presents data for structurally similar compounds to provide context due to the limited specific data for this compound. nih.govnih.govnih.gov

Interdisciplinary Research Landscape and Key Academic Disciplines Involved

The study of benzamide derivatives is inherently interdisciplinary. Key academic disciplines involved in this research landscape include:

Organic Chemistry: Focused on the synthesis of novel benzamide derivatives and the development of efficient synthetic methodologies. nih.gov

Medicinal Chemistry: Investigates the design, synthesis, and development of benzamide-based compounds for therapeutic use.

Pharmacology: Studies the biological effects and mechanisms of action of these compounds in biological systems.

Crystallography: Determines the three-dimensional structure of these molecules, providing insights into their conformation and intermolecular interactions. nih.gov

Computational Chemistry: Uses theoretical models to predict the structural, electronic, and biological properties of benzamide derivatives, aiding in rational drug design.

The collaborative efforts across these disciplines are essential for advancing the understanding and application of this important class of chemical compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2,4-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELIKGWXXVXBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274960
Record name 3-Chloro-N-(2,4-dimethylphenyl)benzamide
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Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196700-86-4
Record name 3-Chloro-N-(2,4-dimethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196700-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 3 Chloro N 2,4 Dimethylphenyl Benzamide

Classical and Contemporary Synthetic Routes for Amide Bond Formation

The most common and direct methods for forming the amide linkage in 3-chloro-N-(2,4-dimethylphenyl)benzamide involve the condensation of a carboxylic acid and an amine. hepatochem.com However, a direct reaction is typically not feasible and requires the "activation" of the carboxylic acid to increase its electrophilicity, making it susceptible to nucleophilic attack by the amine. iris-biotech.de

Modern amide synthesis heavily relies on coupling reagents that facilitate the condensation between a carboxylic acid and an amine by generating a highly reactive intermediate in situ. nih.govucl.ac.uk This approach avoids the need to isolate harsh intermediates like acyl chlorides. The general process involves the reaction of the carboxylic acid, 3-chlorobenzoic acid, with a coupling reagent, followed by the addition of the amine, 2,4-dimethylaniline (B123086).

A variety of coupling reagents have been developed, each with specific advantages concerning reactivity, suppression of side reactions, and compatibility with other functional groups. nih.govacs.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. iris-biotech.deacs.org These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. To improve reaction rates and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov

Phosphonium and aminium/uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are generally more reactive and efficient, especially for sterically hindered substrates. hepatochem.comiris-biotech.depeptide.com These reagents convert the carboxylic acid into a reactive activated ester, leading to rapid amide bond formation. ucl.ac.uk

Table 1: Common Coupling Reagents for Amide Synthesis

Reagent Class Example(s) Key Features
Carbodiimides EDC, DCC, DIC Cost-effective and widely used. acs.org DCC can lead to an insoluble urea (B33335) byproduct, which is useful for solution-phase reaction cleanup. peptide.com EDC is water-soluble, simplifying workup. iris-biotech.de
Phosphonium Salts PyBOP, PyAOP Highly reactive, suitable for sterically hindered substrates. hepatochem.compeptide.com Does not react with the free amino group of the amine component. hepatochem.com
Aminium/Uronium Salts HATU, HBTU, T3P Very efficient with fast reaction times. hepatochem.comiris-biotech.de Additives like HOBt can suppress side reactions. hepatochem.com T3P is noted for its utility in large-scale synthesis. acs.org
Other CDI Forms a reactive acylimidazole intermediate. acs.org

One of the oldest and most reliable methods for amide bond formation is the reaction between an acyl chloride and an amine. acs.org This two-step process begins with the conversion of the carboxylic acid to its corresponding acyl chloride. For the synthesis of this compound, 3-chlorobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.orgtaylorandfrancis.com

The resulting 3-chlorobenzoyl chloride is a highly reactive electrophile. taylorandfrancis.com It readily reacts with 2,4-dimethylaniline in a nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction. core.ac.ukmdpi.com A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. taylorandfrancis.commdpi.com The high reactivity of acyl chlorides ensures a rapid and often high-yielding conversion. acs.org

A related classical method involves the use of mixed anhydrides. Reagents like pivaloyl chloride or isobutyl chloroformate react with the carboxylic acid in the presence of a tertiary amine base to form a mixed carboxylic-carbonic anhydride. acs.org This activated intermediate is then reacted with the amine without isolation to form the desired amide. acs.org

Development of Novel and Efficient Synthetic Protocols

Research continues to focus on developing more efficient, selective, and sustainable methods for amide synthesis, moving away from stoichiometric activators toward catalytic processes.

Transition metal-catalyzed cross-coupling reactions represent a powerful strategy for forming C–N bonds. Palladium-catalyzed amidation, a variation of the Buchwald-Hartwig amination, can be employed to synthesize N-aryl benzamides. researchgate.net This approach could potentially couple 3-chlorobenzoyl chloride or a related derivative with 2,4-dimethylaniline. More commonly, it involves the coupling of an aryl halide with an amide.

A plausible, though less direct, route could involve the palladium-catalyzed coupling of 3-chlorobenzamide (B146230) with an activated derivative of 2,4-dimethylbenzene. A more direct application involves the coupling of an aryl halide (like 1-bromo-2,4-dimethylbenzene) with 3-chlorobenzamide. These reactions typically require a palladium precursor (e.g., [Pd(cinnamyl)Cl]₂), a phosphine-based ligand, and a dual-base system to achieve catalytic turnover. researchgate.net

Copper-catalyzed methods, such as the Ullmann condensation, provide an alternative for coupling aryl halides with amines or amides and have been used for the synthesis of N-aryl anthranilic acids from chlorobenzoic acids and anilines. nih.govresearchgate.net These reactions often require higher temperatures but can be effective for specific substrates.

The principles of green chemistry aim to reduce waste and the use of hazardous materials in chemical production. walisongo.ac.id In the context of synthesizing this compound, several strategies can be applied.

A primary goal is to improve atom economy by moving from stoichiometric coupling reagents to catalytic methods. ucl.ac.uk Stoichiometric reagents like HATU or PyBOP have high molecular weights and generate significant waste. ucl.ac.uk In contrast, catalytic methods, such as those using boric acid, can form the amide bond directly from the carboxylic acid and amine, generating only water as a byproduct. walisongo.ac.id This dramatically reduces waste and improves the process mass intensity (PMI). unimi.it

Solvent selection is another critical aspect. Many traditional amide syntheses use chlorinated solvents like dichloromethane (B109758) or dipolar aprotic solvents like DMF, which have environmental and health concerns. ucl.ac.uk Green chemistry encourages the use of more benign alternatives such as toluene (B28343) or 2-Me-THF. unimi.it Furthermore, reaction workups can be designed to minimize solvent use, for instance, by inducing product precipitation directly from the reaction mixture. walisongo.ac.id

Table 2: Comparison of Synthetic Routes by Green Chemistry Metrics

Synthetic Route Key Advantage Key Disadvantage Atom Economy
Acyl Chloride Route High reactivity and yield. acs.org Generates corrosive HCl; uses hazardous reagents (e.g., SOCl₂). walisongo.ac.id Poor
Stoichiometric Coupling High efficiency and mild conditions. nih.gov Poor atom economy due to high MW of reagents; generates significant waste. ucl.ac.ukwalisongo.ac.id Poor
Catalytic Condensation Excellent atom economy (water is the only byproduct). walisongo.ac.id May require higher temperatures or longer reaction times. walisongo.ac.id Excellent

Optimization of Reaction Conditions for Yield and Purity Enhancement

To maximize the yield and purity of this compound, systematic optimization of several reaction parameters is essential.

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even the position of chemical equilibria. For coupling reactions, solvents like THF, DMF, and EtOAc are common. acs.org Optimization involves screening a range of solvents to find one that provides the best balance of yield, purity, and ease of workup.

Base: In methods like the acyl chloride route, the choice and amount of base are critical. A tertiary amine base like triethylamine or pyridine is used to scavenge the generated acid. taylorandfrancis.com Using an insufficient amount can halt the reaction, while an excess can sometimes lead to side reactions.

Temperature: Reaction temperature directly affects the rate of reaction. While higher temperatures can speed up the formation of the desired product, they can also promote the formation of impurities. The optimal temperature is one that provides a reasonable reaction time without compromising the purity of the product.

Reagent Stoichiometry and Addition Order: The molar ratio of reactants (3-chlorobenzoic acid vs. 2,4-dimethylaniline) and the coupling agent must be carefully controlled. In many protocols, a slight excess of one reactant may be used to ensure complete conversion of the other. The order of addition can also be important; for instance, pre-activating the carboxylic acid with the coupling reagent before adding the amine is standard practice. acs.org

For catalytic reactions, optimization is more complex and includes screening of the catalyst, ligand, base, and solvent system to achieve high catalytic turnover and selectivity. researchgate.netnih.gov

Table 3: Parameters for Optimization

Parameter Influence on Reaction Optimization Goal
Solvent Solubility, reaction rate, workup Maximize yield and purity, facilitate product isolation.
Temperature Reaction kinetics, side reaction formation Achieve reasonable reaction time with minimal impurity formation.
Base Neutralizes acid byproducts, can act as a catalyst Ensure complete reaction without promoting side reactions.
Coupling Reagent Activation efficiency, side reactions Select for high yield, high purity, and ease of byproduct removal.
Catalyst/Ligand (for catalytic routes) Catalytic activity, selectivity, reaction scope Achieve high turnover number (TON) and turnover frequency (TOF).

Solvent Effects and Temperature Control in this compound Synthesis

For analogous benzamide (B126) syntheses, a variety of solvents are employed, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include aprotic solvents like dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724), as well as protic solvents like ethanol (B145695) under specific conditions. nih.govgoogle.comnih.govnih.gov The polarity of the solvent can influence the solubility of the starting materials and the stability of the transition state, thereby affecting the reaction kinetics.

Temperature control is also a critical parameter. Amidation reactions are often exothermic, and controlling the temperature is essential to prevent side reactions and decomposition of the product. Reactions are frequently initiated at a lower temperature (e.g., 0-5 °C) during the addition of the acyl chloride to the amine to manage the initial exotherm, followed by a period of stirring at room temperature or gentle heating to ensure the reaction goes to completion. google.com The optimal temperature profile would need to be determined empirically for the specific synthesis of this compound to maximize yield and minimize impurities.

Reaction Kinetics and Mechanistic Pathways of Formation

A detailed study on the reaction kinetics and a definitive elucidation of the mechanistic pathways specifically for the formation of this compound have not been found in the surveyed literature. The generally accepted mechanism for the reaction between an acyl chloride and an amine to form an amide is a nucleophilic acyl substitution.

The proposed mechanistic steps are as follows:

Nucleophilic Attack: The nitrogen atom of the 2,4-dimethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 3-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled from the molecule.

Deprotonation: A base, which can be another molecule of the amine or an added base, removes a proton from the nitrogen atom, resulting in the formation of the stable amide product, this compound, and a hydrochloride salt of the base.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the acyl chloride, the solvent, and the temperature. Electron-donating groups on the aniline (B41778) ring, such as the two methyl groups in 2,4-dimethylaniline, increase its nucleophilicity, which would be expected to increase the reaction rate. Conversely, the electron-withdrawing chloro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon.

A comprehensive kinetic study would involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and activation parameters for the reaction. Such data would provide quantitative insights into the factors governing the formation of this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 3 Chloro N 2,4 Dimethylphenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constant Elucidation

The ¹H and ¹³C NMR spectra of 3-chloro-N-(2,4-dimethylphenyl)benzamide provide the foundational data for its structural assignment. Each unique proton and carbon atom in the molecule generates a distinct signal, the chemical shift (δ) of which is indicative of its electronic environment.

In the ¹H NMR spectrum, the amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically between 8.0 and 9.0 ppm. The aromatic protons of the 3-chlorobenzoyl and 2,4-dimethylphenyl rings will resonate in the range of 7.0-8.0 ppm, with their specific shifts and splitting patterns (coupling constants, J) determined by their positions relative to the substituents. The three protons on the dimethylphenyl ring and the four protons on the chlorobenzoyl ring will exhibit characteristic multiplets. The two methyl groups (CH₃) on the dimethylphenyl ring will appear as sharp singlets in the upfield region, generally between 2.0 and 2.5 ppm.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon (C=O) of the amide group is typically observed far downfield, around 165-170 ppm. The twelve aromatic carbons will produce signals between 110 and 145 ppm. The specific chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the amide and methyl groups. The two methyl carbons will have signals in the aliphatic region, usually around 18-22 ppm.

A complete assignment of these signals can be achieved by analyzing incremental shifts from parent compounds and through two-dimensional NMR experiments. znaturforsch.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from similar structures. znaturforsch.comorganicchemistrydata.org Actual experimental values may vary based on solvent and concentration.

¹H NMR (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Amide (NH) ~8.5 s (broad)
Benzoyl H-2 ~7.9 s
Benzoyl H-4 ~7.6 d
Benzoyl H-5 ~7.4 t
Benzoyl H-6 ~7.8 d
Dimethylphenyl H-3 ~7.1 d
Dimethylphenyl H-5 ~7.0 d
Dimethylphenyl H-6 ~7.2 s
Methyl (C2-CH₃) ~2.3 s

¹³C NMR (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~166
Benzoyl C-1 ~136
Benzoyl C-2 ~131
Benzoyl C-3 ~135
Benzoyl C-4 ~128
Benzoyl C-5 ~130
Benzoyl C-6 ~126
Dimethylphenyl C-1 ~134
Dimethylphenyl C-2 ~130
Dimethylphenyl C-3 ~132
Dimethylphenyl C-4 ~138
Dimethylphenyl C-5 ~127
Dimethylphenyl C-6 ~125
Methyl (C2-CH₃) ~18

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional spectra and fully delineate the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H). It would be used to identify adjacent protons within the same spin system, for instance, to trace the connectivity of the protons around the 3-chlorobenzoyl ring and the 2,4-dimethylphenyl ring. bmrb.io

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation of the molecule, such as the spatial relationship between the two aromatic rings and the orientation around the amide bond.

Solid-State NMR Applications for Polymorph Analysis

Organic molecules like this compound can often exist in different crystalline forms, known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal lattice arrangements, which can affect physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing these different solid forms. nih.govox.ac.uk

In ssNMR, techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used. nih.gov Because the chemical shifts of carbon and nitrogen atoms are highly sensitive to their local electronic and structural environment, different polymorphs will produce distinct ¹³C and ¹⁵N ssNMR spectra. ox.ac.uk Variations in molecular conformation and intermolecular interactions (like hydrogen bonding) between polymorphs lead to measurable differences in chemical shifts and peak multiplicities, allowing for their clear differentiation. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and structural components of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound (C₁₅H₁₄ClNO), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 260.08422 u. An experimental HRMS measurement confirming this value provides definitive evidence for the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass. nationalmaglab.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts. libretexts.org

Upon collision-induced dissociation, the amide bond is a likely site of cleavage. libretexts.orgresearchgate.net This would lead to two primary fragment ions: the 3-chlorobenzoyl cation and the 2,4-dimethylphenylaminyl fragment. Other characteristic fragmentations can also occur, providing a complete picture of the molecule's assembly. The fragmentation of related N-aryl benzamides and arylsulfonamides often involves rearrangements and characteristic losses that aid in structural confirmation. researchgate.netnih.gov

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Predicted Fragment Ion Structure Calculated m/z Fragmentation Pathway
[C₇H₄ClO]⁺ 3-chlorobenzoyl cation 139.00 Cleavage of the amide C-N bond
[C₈H₁₀N]⁺ 2,4-dimethylaniline (B123086) radical cation 121.08 Cleavage of the amide C-N bond
[C₆H₄Cl]⁺ Chlorophenyl cation 111.01 Loss of CO from the benzoyl cation

Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy

Characteristic Functional Group Vibrations and Bond Analysis

Experimental Infrared (IR) and Raman spectroscopy data for this compound are required to identify and analyze its characteristic functional group vibrations. This would involve assigning specific frequencies to key bonds such as the N-H stretch, C=O (Amide I) stretch, N-H bend and C-N stretch (Amide II), C-Cl stretch, and various aromatic C-H and C=C vibrations. A data table of observed and assigned vibrational frequencies would be constructed from this information.

Conformational Analysis via Vibrational Modes

A conformational analysis using vibrational spectroscopy would depend on identifying specific vibrational modes that are sensitive to the molecule's spatial arrangement. This includes the relative orientation of the two aromatic rings and the conformation of the amide linkage. Such an analysis is not possible without the foundational IR and Raman spectra.

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions

Single-Crystal X-ray Diffraction: Unit Cell Parameters and Bond Geometries

To date, the crystal structure of this compound has not been reported. A single-crystal X-ray diffraction study would be necessary to determine its crystallographic parameters, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z). This analysis would also yield precise data on bond lengths and angles within the molecule. A data table summarizing these crystallographic details would be essential.

Hirshfeld Surface Analysis for Intermolecular Contacts (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A Hirshfeld surface analysis, which is contingent on having crystallographic information file (CIF) data from X-ray diffraction, would elucidate the nature and extent of intermolecular interactions. This computational tool helps visualize and quantify contacts such as classical N-H···O hydrogen bonds, potential C-H···O, C-H···π, or halogen (C-Cl···π) bonds, and π-π stacking interactions that stabilize the crystal lattice. Without the crystal structure, this analysis cannot be performed.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Information regarding the separation and purity assessment of this compound using advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is not available. A published study would typically provide details on the column, mobile phase, flow rate, and detection wavelength used to develop a validated method for assessing the compound's purity and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and separating it from potential impurities. The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate resolution, sensitivity, and analysis time.

Method Development:

A suitable HPLC method for the non-polar compound this compound would typically utilize a C18 stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in a gradient mode to ensure the elution of compounds with a range of polarities within a reasonable timeframe. Detection is commonly performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.

A representative set of optimized HPLC conditions is presented in the table below.

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Method Validation:

The validation of the developed HPLC method is crucial to ensure its reliability and reproducibility for its intended purpose. Key validation parameters, as per established guidelines, would include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Representative Validation Summary for the HPLC Method

Validation ParameterTypical Acceptance CriteriaIllustrative Finding
Specificity The peak of the main component should be well-resolved from impurities and placebo peaks.The method demonstrated good resolution between this compound and its potential impurities.
Linearity (r²) ≥ 0.9990.9995 over the concentration range of 0.1-1.5 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL

Gas Chromatography (GC) for Volatile Byproducts and Intermediates

Gas chromatography is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC is invaluable for monitoring the presence of volatile starting materials, intermediates, and byproducts. The synthesis of this compound would likely involve the reaction of 3-chlorobenzoyl chloride with 2,4-dimethylaniline. Therefore, residual amounts of these precursors, as well as any volatile side-products, could be present in the final product.

Method Development:

A GC method for this purpose would typically employ a capillary column with a non-polar or mid-polar stationary phase. A temperature-programmed oven is used to facilitate the elution of compounds with different boiling points. A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. For identification purposes, a Mass Spectrometer (MS) detector is superior.

The following table outlines a representative set of GC conditions for the analysis of volatile impurities.

Table 3: Representative GC Method Parameters for Volatile Impurities

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (10:1)
Injection Volume 1 µL

This method would be capable of separating and quantifying potential volatile impurities such as residual 2,4-dimethylaniline and any solvents used in the synthesis and purification process.

Computational Chemistry and Theoretical Investigations of 3 Chloro N 2,4 Dimethylphenyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) Studies: HOMO-LUMO Energies, Electrostatic Potential Maps, and Dipole Moments

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. bohrium.comresearchgate.net A DFT analysis of 3-chloro-N-(2,4-dimethylphenyl)benzamide, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield critical insights into its reactivity and intermolecular interactions. irjweb.com

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic), while the LUMO is the orbital most likely to accept an electron (electrophilic). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govmuni.cz A smaller gap suggests higher reactivity and greater polarizability. researchgate.netschrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethylphenyl ring, while the LUMO would likely be distributed across the electron-withdrawing chloro-substituted benzoyl moiety.

Electrostatic Potential Maps (MEP): An MEP visually represents the electrostatic potential on the surface of a molecule, indicating regions of positive and negative charge. uni-muenchen.deyoutube.com This map is invaluable for predicting how a molecule will interact with other charged species, such as biological receptors. researchgate.netwalisongo.ac.id In the MEP of this compound, negative potential (typically colored red or orange) would be concentrated around the electronegative oxygen and chlorine atoms, identifying them as sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Positive potential (colored blue) would be found near the amide hydrogen (N-H), making it a potential hydrogen bond donor site. youtube.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.25 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-1.15 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.10 eVIndicates high kinetic stability and moderate chemical reactivity. researchgate.net
Dipole Moment3.8 DSuggests a polar molecule capable of significant dipole-dipole interactions.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mdpi.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4) are used for high-accuracy geometry optimization to find the most stable three-dimensional arrangement of atoms (the global minimum energy conformation). wayne.edunih.gov

For this compound, a key geometrical parameter is the dihedral angle between the planes of the two aromatic rings. Crystal structures of related benzanilides show that this angle can vary significantly depending on the substitution pattern, from nearly coplanar to almost perpendicular. nih.govnih.govresearchgate.net Geometry optimization would reveal the preferred conformation, which is a balance between the steric hindrance from the ortho-methyl group and the electronic effects of conjugation across the amide bridge. The N-H and C=O bonds of the central amide group are typically found in an anti conformation. researchgate.net

Table 2: Predicted Optimized Geometrical Parameters from Ab Initio Calculations

ParameterPredicted ValueDescription
C=O Bond Length1.24 ÅTypical double bond length for an amide carbonyl.
C-N (Amide) Bond Length1.36 ÅShorter than a typical C-N single bond due to resonance.
N-C (Aryl) Bond Length1.42 ÅStandard single bond between nitrogen and an sp² carbon.
Dihedral Angle (Ring-to-Ring)~65°A significant twist between the two aromatic rings is expected due to steric clash involving the ortho-methyl group.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and dynamics. nih.gov For this compound, an MD simulation (e.g., for 100 nanoseconds) in a simulated solvent environment would reveal its accessible conformational states.

The primary motions would include:

Rotation around the C(O)-N bond: While this rotation is restricted due to its partial double-bond character, fluctuations and occasional high-energy transitions between cis and trans conformations can be observed, though the trans state is heavily favored in secondary amides. nih.gov

Rotation of the Phenyl Rings: The simulation would map the rotational freedom of the 3-chlorobenzoyl and 2,4-dimethylphenyl groups relative to the central amide plane, defining the energy landscape of different torsional angles.

Flexibility of Substituents: The movement of the methyl groups and the chloro substituent would also be characterized.

This analysis is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. acs.org

Molecular Docking and Ligand Design Principles

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to structure-based drug design. scialert.netscialert.net

Prediction of Binding Modes and Affinities with Hypothetical Biological Macromolecules

Given the prevalence of the benzamide (B126) scaffold in pharmacologically active compounds, this compound could be docked into the active sites of various hypothetical protein targets, such as bacterial DNA gyrase or a human kinase. researchgate.netnih.gov The docking process involves placing the ligand in the binding pocket of the protein and scoring the different poses based on intermolecular forces.

A hypothetical docking simulation into a kinase active site might predict the following interactions:

A hydrogen bond between the amide N-H group (donor) and a backbone carbonyl of a hinge-region amino acid (e.g., Glutamate).

A hydrogen bond from the amide C=O group (acceptor) to a backbone N-H of another hinge-region residue (e.g., Cysteine).

Hydrophobic interactions between the 2,4-dimethylphenyl ring and nonpolar residues like Leucine and Valine.

Interactions involving the 3-chlorophenyl ring in another pocket of the active site.

The results are typically quantified by a docking score, which estimates the binding free energy.

Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target

ParameterResultInterpretation
Docking Score-8.5 kcal/molIndicates a strong and favorable predicted binding affinity.
Hydrogen Bonds2Amide N-H with Glu81; Amide C=O with Cys83.
Hydrophobic Interactions4Dimethylphenyl ring with Val35, Ala50, Leu130; Chlorophenyl ring with Phe145.
Predicted Binding ModeThe ligand occupies the ATP-binding site, with the dimethylphenyl ring in the hydrophobic pocket and the chlorophenyl ring oriented towards the solvent-exposed region.

Pharmacophore Modeling and Virtual Screening Strategies for Analogues

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. researchgate.netdovepress.com Based on the structure of this compound and its hypothetical binding mode, a pharmacophore model could be generated. nih.govresearchgate.net

This model would likely include features such as:

One Hydrogen Bond Donor (the amide N-H).

One Hydrogen Bond Acceptor (the amide C=O).

Two Aromatic/Hydrophobic Regions (the two phenyl rings).

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases (like ZINC or ChemBridge). nih.gov The screening process would identify other molecules that match these key features in the correct spatial arrangement, thus having a high probability of possessing similar biological activity. These "hits" can then be acquired or synthesized for further experimental testing, accelerating the discovery of novel analogues with potentially improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Descriptor Development and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern agrochemical research. bohrium.com They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would be instrumental in understanding the structural features that govern its herbicidal efficacy.

Theoretical Descriptor Development

The initial step in a QSAR study involves the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties. For this compound, these would typically be categorized as:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, such as the Wiener index and Kier & Hall connectivity indices. nih.gov

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Calculated using quantum mechanics methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. Key descriptors for this compound would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's reactivity and ability to participate in charge-transfer interactions.

Atomic charges: These describe the distribution of electrons within the molecule, highlighting potential sites for electrostatic interactions.

Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic or nucleophilic attack.

Predictive Modeling

Once a diverse set of descriptors is calculated for a series of benzamide analogues, statistical methods are employed to build a predictive QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant descriptors.

Partial Least Squares (PLS): A more advanced regression technique that is well-suited for handling datasets with a large number of correlated descriptors. leidenuniv.nl

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) are increasingly used to model complex, non-linear relationships between structure and activity.

A hypothetical QSAR study on a series of herbicidal benzamides, including this compound, would aim to produce a statistically robust model, characterized by high correlation coefficients (r²) and predictive power (q²), as determined through cross-validation techniques. nih.gov Such a model could predict the herbicidal activity of newly designed benzamide derivatives even before their synthesis.

Table 1: Hypothetical Theoretical Descriptors for a QSAR Study of Herbicidal Benzamides

Descriptor CategoryDescriptor ExampleTypical Value Range for BenzamidesRelevance to Herbicidal Activity
Constitutional Molecular Weight ( g/mol )250 - 350Influences transport and bioavailability.
Topological First-order Molecular Connectivity Index (¹χ)8 - 12Relates to molecular size and branching, affecting receptor fit.
Geometrical Van der Waals Surface Area (Ų)200 - 300Important for understanding steric interactions at the target site.
Quantum-Chemical HOMO Energy (eV)-7 to -6Indicates the electron-donating ability of the molecule.
Quantum-Chemical LUMO Energy (eV)-1 to 0Reflects the electron-accepting ability of the molecule.
Quantum-Chemical Dipole Moment (Debye)2 - 5Affects solubility and the ability to cross biological membranes.
Physicochemical LogP (Octanol-Water Partition Coefficient)3 - 5A key measure of lipophilicity, crucial for membrane permeability and reaching the target site.

In Silico Prediction of Reactivity Patterns and Mechanistic Pathways

Beyond predicting biological activity, computational chemistry provides powerful tools to investigate the intrinsic reactivity of a molecule like this compound and to elucidate potential reaction mechanisms. These in-silico methods offer a microscopic view of chemical processes that can be difficult to observe experimentally.

Reactivity Descriptors

The reactivity of this compound can be analyzed using a variety of descriptors derived from DFT calculations. These descriptors help to identify the most reactive sites within the molecule:

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich dimethylphenyl ring, while the LUMO may be concentrated around the benzoyl moiety.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron. They are used to predict the most probable sites for nucleophilic, electrophilic, and radical attack.

Molecular Electrostatic Potential (MESP): The MESP surface visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the carbonyl oxygen would be a site of negative potential, attractive to electrophiles, while the amide proton would be a region of positive potential.

Mechanistic Pathway Prediction

Computational methods can be used to model the entire energy profile of a chemical reaction, providing insights into its feasibility and kinetics. For this compound, this could involve:

Metabolic Degradation: In-silico studies can predict the likely metabolic pathways of the compound in plants or soil microorganisms. This involves modeling reactions such as hydroxylation, demethylation, or cleavage of the amide bond. By calculating the activation energies for these different pathways, the most favorable degradation routes can be identified.

Interaction with Biological Targets: If the molecular target of the herbicide is known (e.g., an enzyme in a crucial metabolic pathway), molecular docking and molecular dynamics (MD) simulations can be used to model the binding process. scirp.orgmdpi.com These simulations can reveal the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the compound in the active site of the enzyme, providing a detailed mechanistic understanding of its inhibitory action. For many benzamide herbicides, the target is Photosystem II (PSII) in the photosynthetic electron transport chain. nih.gov

Table 2: Predicted Reactivity Hotspots in this compound

Molecular RegionPredicted ReactivityComputational EvidencePotential Implication
Carbonyl Oxygen Nucleophilic; site for hydrogen bond acceptanceHigh negative MESP; contribution to HOMOInteraction with electrophilic centers or hydrogen bond donors in a biological target.
Amide Nitrogen Potential for hydrogen bond donation (N-H)Positive MESP around the hydrogen atomCrucial for anchoring the molecule within a receptor binding pocket.
Aromatic Rings Susceptible to electrophilic substitution/π-π stackingDelocalized π-orbitals (HOMO/LUMO distribution)Interactions with aromatic residues in the active site of the target enzyme.
Chlorine Atom Electron-withdrawing group; potential leaving groupInductive effect; analysis of bond dissociation energyInfluences the overall electronic properties and potential metabolic pathways.
Methyl Groups Site for potential metabolic oxidationC-H bond activation energy calculationsA common route for metabolic degradation in biological systems.

While specific, in-depth computational studies on this compound are not readily found in the surveyed literature, the established methodologies in QSAR and in-silico reactivity prediction provide a clear roadmap for how such investigations would be conducted. Through the calculation of a wide array of molecular descriptors and the application of sophisticated modeling techniques, it is possible to develop predictive models for its herbicidal activity and to gain a detailed understanding of its chemical reactivity and potential mechanistic pathways. Such computational approaches are invaluable in the modern design and development of effective and safe agrochemicals, enabling researchers to prioritize the synthesis of the most promising candidates and to understand their mode of action at a molecular level.

Structure Activity Relationship Sar and Mechanistic Studies of 3 Chloro N 2,4 Dimethylphenyl Benzamide Analogues and Derivatives

Rational Design and Synthesis of 3-chloro-N-(2,4-dimethylphenyl)benzamide Analogues

The rational design of analogues of this compound is a strategic approach to optimize its biological activity. researchgate.net This process involves the systematic modification of its chemical structure to probe the key interactions with its biological target. nih.govacs.org The synthesis of these novel derivatives is often guided by computational modeling and a deep understanding of the SAR of related compounds. nih.gov

Systematic Substituent Effects on the Benzoyl and Phenyl Rings

The biological activity of N-arylbenzamide derivatives can be significantly modulated by the nature and position of substituents on both the benzoyl and phenyl rings. The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. rsc.org

For instance, in a study on a series of novel benzamides, the introduction of various substituents on the arylideneoxazolone precursor led to compounds with promising anti-inflammatory activity. nih.gov The electronic nature of the substituents on the phenyl ring can have a pronounced effect. Electron-donating groups, such as a methyl group, and electron-withdrawing groups, like a chloro group, can influence the acidity of the N-H proton and the rotational barrier around the amide bond, which in turn can affect binding affinity. pw.edu.pl

The position of the substituent is also critical. A chloro group at the meta-position of the benzoyl ring, as in the parent compound, has been shown to be a key feature in some biologically active benzamides. nih.govresearchgate.net Similarly, the dimethyl substitution pattern on the phenyl ring is crucial for defining the conformational preferences of the molecule.

To systematically explore these effects, a library of analogues can be synthesized, as illustrated in the table below, where X and Y represent variable substituents on the benzoyl and phenyl rings, respectively.

Compound Benzoyl Ring Substituent (X) Phenyl Ring Substituents (Y) Rationale for Modification
Parent 3-Cl2,4-di-CH₃Reference compound
Analogue 1 4-Cl2,4-di-CH₃Investigate positional isomerism of the chloro group.
Analogue 2 3-F2,4-di-CH₃Evaluate the effect of a smaller, more electronegative halogen.
Analogue 3 3-CH₃2,4-di-CH₃Assess the impact of an electron-donating group.
Analogue 4 3-Cl2,5-di-CH₃Probe the influence of altered methyl group positioning.
Analogue 5 3-Cl2,6-di-CH₃Examine the effect of increased steric hindrance near the amide bond. uni.lu
Analogue 6 3-Cl3,4-di-CH₃Study the impact of a different substitution pattern on the phenyl ring. uni.lu

Isosteric and Bioisosteric Replacements in the Scaffold

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

In the context of the this compound scaffold, the central amide bond is a key target for bioisosteric replacement. The amide group is crucial for the structural integrity and biological activity of many compounds, often participating in hydrogen bonding with target proteins. nih.govresearchgate.net However, amides can be susceptible to metabolic degradation. Replacing the amide linkage with more stable isosteres can lead to compounds with improved in vivo performance.

Several research groups have explored the replacement of the amide moiety in benzamide-containing compounds with various bioisosteres. For example, the amide group has been successfully replaced with heterocycles like 1,2,4-oxadiazole (B8745197) or triazole, which can mimic the hydrogen bonding and geometric properties of the amide. nih.govnih.govnih.gov These replacements can lead to novel chemical entities with potentially different intellectual property landscapes. researchgate.net

The following table outlines potential isosteric and bioisosteric replacements for the amide linkage in the parent compound.

Original Group Bioisosteric Replacement Rationale
Amide (-CONH-)Thioamide (-CSNH-)Increases lipophilicity and alters hydrogen bonding capacity. nih.gov
1,2,4-OxadiazoleActs as a rigid, metabolically stable amide isostere. nih.govnih.gov
1,2,3-TriazoleMimics the planarity and hydrogen bond acceptor/donor features of the amide bond. nih.gov
Retro-amide (-NHCO-)Reverses the direction of the amide bond, potentially altering binding interactions. nih.gov

Elucidation of Structure-Function Relationships at the Molecular and Supramolecular Levels

Understanding how the three-dimensional structure of a molecule relates to its biological function is a cornerstone of drug design. For analogues of this compound, this involves examining the influence of electronic and steric properties of substituents on molecular interactions, as well as the role of conformational flexibility.

Influence of Electronic and Steric Properties of Substituents on Molecular Interactions

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can significantly impact the charge distribution within the molecule. This, in turn, affects its ability to form crucial interactions like hydrogen bonds and electrostatic interactions with its biological target. For example, the presence of an electronegative chlorine atom on the benzoyl ring influences the partial positive charge on the carbonyl carbon and the acidity of the amide proton.

The interplay between electronic and steric effects is often complex. A systematic study of these properties, as outlined in the table below, is necessary to dissect their individual and combined contributions to biological activity.

Substituent Property Molecular Interaction Affected Potential Impact on Activity
Electronic
Electron-withdrawing group (e.g., -Cl, -NO₂)Hydrogen bond acidity of N-H, dipole momentEnhanced or altered hydrogen bonding with the target.
Electron-donating group (e.g., -CH₃, -OCH₃)Carbonyl oxygen basicityModified hydrogen bond acceptor strength.
Steric
Bulky substituents (e.g., -t-butyl)Molecular conformation, fit in binding pocketCan either improve binding by filling a hydrophobic pocket or decrease activity due to steric clashes.
Positional isomerism of substituentsOverall molecular shape and orientationCan lead to more favorable or unfavorable interactions with the target.

Role of Conformational Flexibility and Dihedral Angles in Modulating Activity

The three-dimensional shape of a molecule is not static; it can adopt various conformations due to rotation around single bonds. The relative orientation of the benzoyl and phenyl rings, defined by the dihedral angle, is a critical conformational parameter for N-arylbenzamides. This angle is influenced by the substitution pattern on the rings and the nature of the amide linkage. nih.govnih.gov

For instance, in the crystal structure of N-(2,4-dimethylphenyl)-4-methylbenzamide, the two benzene (B151609) rings have a significant dihedral angle of 75.8°. nih.gov In contrast, 3-chloro-N-(2-methylphenyl)benzamide exhibits a nearly coplanar arrangement with a dihedral angle of 3.48°. nih.gov These differences in conformation can have a profound impact on how the molecule presents its key interacting groups to a biological target.

The flexibility of the molecule, or its ability to adopt different conformations, can also be a determining factor in its biological activity. A molecule that can readily adopt the optimal conformation for binding to its target is likely to be more potent. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of these analogues and identify low-energy conformations that may be biologically relevant. scielo.brrsc.org

Investigation of Specific Molecular Recognition Principles and Biological Target Engagement (In Vitro and Mechanistic Focus)

The ultimate goal of SAR studies is to understand how a molecule interacts with its biological target at a molecular level. This involves identifying the specific target and elucidating the key binding interactions that are responsible for the observed biological effect.

For many benzamide (B126) derivatives, the biological activity stems from their ability to inhibit specific enzymes or block receptors. nih.gov For example, certain N-phenylbenzamide derivatives have been shown to target the minor groove of DNA, particularly in kinetoplastid parasites. nih.gov Other benzamide-containing compounds have been developed as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or as antagonists for neurokinin receptors. nih.govjohnshopkins.edu

To investigate the molecular recognition principles of this compound analogues, a variety of in vitro techniques can be employed. These include:

Binding Assays: To determine the affinity of the analogues for their putative target.

Enzyme Inhibition Assays: To measure the potency of the analogues in inhibiting the activity of a specific enzyme.

X-ray Crystallography and NMR Spectroscopy: To obtain high-resolution structural information on the binding of the analogues to their target protein. This can reveal the precise orientation of the ligand in the binding site and the key intermolecular interactions.

Molecular Docking and Simulation: To computationally model the interaction between the analogues and their target, providing insights into the binding mode and guiding the design of new, more potent compounds. nih.gov

By combining these experimental and computational approaches, a detailed picture of the molecular recognition events can be constructed. This knowledge is invaluable for the rational design of the next generation of analogues with optimized biological activity.

Enzyme Inhibition Mechanism Studies (Non-Cellular, Protein-Level)

Although direct enzyme inhibition data for this compound is limited, studies on analogous N-aryl benzamide derivatives suggest potential inhibitory activities against various enzymes, largely influenced by the substitution patterns on both the benzoyl and aniline (B41778) rings.

Quantitative Structure-Activity Relationship (QSAR) studies on a series of N-aryl derivatives have identified them as potential inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. mdpi.comnih.gov These studies indicate that descriptors like lipophilicity (AlogP98), molecular shape (Wiener, Kappa-1-AM), and electronic properties (Dipole-Mag) are crucial for the inhibitory activity of these compounds. mdpi.comnih.gov For N-aryl derivatives, a nitrogen atom capable of bearing a partial positive charge through resonance within an aromatic system is considered a favorable feature for interacting with the active site of cholinesterases. researchgate.net

Furthermore, derivatives of N-(acryloyl)benzamide have been investigated as tyrosinase inhibitors. nih.gov In one study, certain derivatives demonstrated more potent inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. nih.gov Docking studies suggested that these compounds have strong binding affinities for the enzyme. nih.gov The anti-melanogenic effects of these compounds in B16F10 melanoma cells were attributed to their tyrosinase inhibition. nih.gov

The fungicidal activity observed in some benzamide derivatives may also be linked to enzyme inhibition. For instance, the antifungal mechanism of 2-chloro-N-phenylacetamide against Aspergillus flavus is thought to involve the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. scielo.br

Table 1: Enzyme Inhibition Data for Selected Benzamide Analogues

Compound/Derivative ClassTarget EnzymeKey Findings
N-aryl derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)QSAR models indicate the importance of lipophilicity and molecular shape for inhibitory activity. mdpi.comnih.gov
N-(acryloyl)benzamide derivativesTyrosinaseSome derivatives showed stronger inhibition than kojic acid, with good binding affinity in docking studies. nih.gov
2-chloro-N-phenylacetamideThymidylate synthase (putative)Proposed mechanism for antifungal activity against Aspergillus flavus. scielo.br
Tosylated acyl hydrazone derivativesMonoamine oxidases (MAO-A and MAO-B)Specific substitutions, such as a 3-fluoro group, enhanced inhibitory potency against MAO-A. mdpi.com

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis (Excluding Downstream Physiological Effects)

The interaction of benzamide derivatives with various receptors has been a subject of investigation, revealing that these compounds can act as ligands with varying affinities and selectivities.

Studies on substituted benzamides have shown their ability to interact with brain benzodiazepine (B76468) (BDZ) binding sites. nih.gov For example, clebopride (B1669163) and other derivatives have been shown to displace [3H]-flunitrazepam ([3H]-FNM) from its binding sites in bovine cortical membranes in a concentration-dependent manner, suggesting competitive and reversible binding. nih.gov The binding pattern of some of these benzamides is similar to that of partial agonists or antagonists at BDZ binding sites. nih.gov

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), certain halogenated and isosteric cytisine (B100878) derivatives have demonstrated increased affinity and functional activity. bindingdb.org Furthermore, some benzamide derivatives have been identified as full or partial agonists of the α7 nicotinic acetylcholine receptor. bindingdb.org

The binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor has been explored through molecular docking and high-performance affinity chromatography. rsc.org These studies revealed that the binding is driven by the formation of hydrogen bonds and electrostatic forces with key residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The affinity of these derivatives for the receptor is dependent on the presence of functional groups like an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org

Table 2: Receptor Binding Data for Selected Benzamide Analogues

Compound/Derivative ClassTarget ReceptorKey Findings
Substituted benzamides (e.g., clebopride)Benzodiazepine (BDZ) binding sitesCompetitive and reversible displacement of [3H]-FNM, suggesting interaction with BDZ receptors. nih.gov
Halogenated cytisine derivativesNicotinic acetylcholine receptors (nAChRs)Increased affinity and functional activity at nAChRs. bindingdb.org
N-phenylpiperazine derivativesα1A-adrenoceptorBinding driven by hydrogen bonds and electrostatic interactions with specific amino acid residues. rsc.org

Interaction with Biomolecular Systems (e.g., DNA, Membranes) at a Biophysical Level

The biophysical interactions of benzamide derivatives with biomolecular systems like DNA and cell membranes are crucial for understanding their mechanisms of action, particularly for their antimicrobial properties.

Research on N-phenylbenzamide derivatives has indicated that they can act as AT-rich DNA minor groove binders. nih.gov Biophysical studies using techniques like surface plasmon resonance (SPR) have shown that these compounds bind to DNA with varying affinities, with some derivatives exhibiting KD values in the submicromolar to micromolar range for A2T2 sequences. nih.gov The binding affinity is influenced by the nature of the substituents, with some chlorinated derivatives showing good affinity. nih.gov The interaction of benzamide with DNA has been further elucidated through the X-ray crystallographic structure of a 9-ethyladenine-benzamide complex, which revealed specific hydrogen bonding between an amide hydrogen atom and the N-3 of adenine (B156593). nih.gov This study also suggested that the aromatic ring of benzamide does not intercalate between the base pairs but lies nearly perpendicular to the planes of the stacking bases. nih.gov

The antifungal activity of compounds like 2-chloro-N-phenylacetamide is also linked to their interaction with the fungal cell membrane. scielo.br It is proposed that these compounds may form complexes with ergosterol (B1671047), a key component of the fungal plasma membrane, leading to membrane disruption. scielo.brnih.gov This interaction with ergosterol is considered a likely mechanism of action. scielo.br

The crystal structures of several analogues of this compound, such as 4-chloro-N-(2,3-dimethylphenyl)benzamide, provide insights into the intermolecular forces that stabilize these compounds in the solid state. nih.gov These structures reveal the presence of N—H⋯O hydrogen bonds and C—H⋯π interactions, which link the molecules in the crystal lattice. nih.gov The dihedral angle between the benzoyl and aniline benzene rings is a key conformational feature that can influence molecular packing and interactions. nih.gov

Table 3: Biophysical Interaction Data for Selected Benzamide Analogues

Compound/Derivative ClassBiomolecular TargetKey Findings
N-phenylbenzamide derivativesAT-rich DNAAct as minor groove binders with affinities in the submicromolar to micromolar range. nih.gov
BenzamideDNA (adenine)Forms specific hydrogen bonds with adenine without intercalation. nih.gov
2-chloro-N-phenylacetamideFungal cell membrane (ergosterol)Proposed to interact with ergosterol, leading to membrane disruption. scielo.brnih.gov
4-chloro-N-(2,3-dimethylphenyl)benzamide-Crystal structure reveals N—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov

Advanced Applications and Emerging Research Frontiers for 3 Chloro N 2,4 Dimethylphenyl Benzamide

Exploration as Chemical Probes for Elucidating Biological Pathways (Mechanistic Tools)

While direct studies on 3-chloro-N-(2,4-dimethylphenyl)benzamide as a chemical probe are not extensively documented, the broader class of benzamide (B126) derivatives has shown significant promise in this area. Chemical probes are small molecules used to study and manipulate biological systems, and the structural motifs within this compound suggest its potential for such applications.

The benzamide core is a key feature in many biologically active molecules. For instance, various benzamide derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy. A study on N-substituted benzamide derivatives as antitumor agents highlighted that the substituents on the phenyl rings play a critical role in their antiproliferative activity. nih.gov The specific substitution pattern of this compound, with a chlorine atom on one ring and two methyl groups on the other, could confer selectivity for particular biological targets.

Furthermore, the N-aryl amide linkage is a common feature in molecules designed to interact with specific protein pockets. The conformational flexibility and hydrogen bonding capabilities of this linkage are crucial for molecular recognition. Research into N-aryl mercaptoacetamides as inhibitors of metallo-β-lactamases has demonstrated the importance of the N-aryl group in achieving potent and selective inhibition. nih.gov By extension, this compound could be rationally modified to serve as a probe for a variety of enzymes or receptors. Its relatively simple structure also makes it an attractive starting point for the development of more complex and specific probes.

Future research could focus on screening this compound and its analogues against a panel of biological targets to identify potential interactions. Mechanistic studies could then be employed to understand how the specific structural features of the molecule contribute to its biological activity, paving the way for its use as a tool to elucidate complex biological pathways. nih.gov

Potential in Materials Science: Self-Assembly and Supramolecular Architectures

The field of materials science is increasingly looking towards organic molecules for the construction of novel materials with tailored properties. The ability of molecules to self-assemble into ordered supramolecular structures is a key aspect of this endeavor. The crystal structures of several compounds closely related to this compound reveal features that are highly conducive to self-assembly.

Studies on various N-aryl benzamides have shown that intermolecular hydrogen bonds, particularly between the amide N-H and C=O groups, are a dominant feature in their crystal packing. nih.govnih.govnih.gov These hydrogen bonds often lead to the formation of one-dimensional chains or tapes. For example, in the crystal structure of 3-chloro-N-(2-methylphenyl)benzamide, molecules are linked into chains along the b-axis by N-H···O hydrogen bonds. nih.gov Similarly, 4-chloro-N-(2,3-dimethylphenyl)benzamide also forms chains linked by N-H···O hydrogen bonds. nih.gov

The presence of chloro and methyl substituents in this compound can also lead to other non-covalent interactions, such as C-H···π and halogen bonding, which can further direct the self-assembly process. The interplay of these various interactions could potentially lead to the formation of more complex two- or three-dimensional networks. The exploration of the crystallization conditions and the synthesis of closely related analogues could unlock a range of supramolecular structures with interesting optical, electronic, or porous properties.

Table 1: Crystallographic Data of Related Benzamide Derivatives
CompoundDihedral Angle between Aromatic Rings (°)Key Intermolecular InteractionsReference
3-Chloro-N-(3-methylphenyl)benzamide77.4(1)N-H···O hydrogen bonds researchgate.net
3-Chloro-N-(2-methylphenyl)benzamide3.48(5)N-H···O hydrogen bonds nih.gov
4-Chloro-N-(2,3-dimethylphenyl)benzamide95.0(1)N-H···O hydrogen bonds, C-H···π interactions nih.gov
2-Chloro-N-(3,5-dimethylphenyl)benzamide-N-H···O hydrogen bonds nih.gov

Role as a Privileged Scaffold for Novel Compound Development in Academic Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. hebmu.edu.cnnih.govnih.gov The N-aryl benzamide core, present in this compound, is widely recognized as such a scaffold. researchgate.net Its prevalence in a vast number of biologically active compounds underscores its importance in drug discovery and development. nih.gov

The synthetic accessibility of N-aryl benzamides makes them particularly attractive for the construction of compound libraries. mdpi.com The general synthesis involves the coupling of a substituted benzoic acid (or its acyl chloride) with a substituted aniline (B41778). This modular approach allows for the rapid generation of a diverse range of analogues with different substitution patterns on both aromatic rings. The specific structure of this compound can be seen as a single data point in a vast chemical space of related compounds.

Academic research groups often utilize such privileged scaffolds as starting points for the development of novel therapeutic agents. For example, by keeping the 3-chlorobenzoyl moiety constant and varying the N-aryl component, or vice versa, researchers can systematically explore the structure-activity relationships (SAR) for a particular biological target. Studies on benzamide derivatives as glucokinase activators and CYP1B1 inhibitors have demonstrated the power of this approach. nih.govvensel.org

The utility of this compound as a privileged scaffold is further enhanced by the potential for subsequent chemical modifications. The aromatic rings can be subjected to various electrophilic or nucleophilic substitution reactions, and the amide bond itself can be modified or replaced with bioisosteres to fine-tune the compound's properties. rsc.org

Table 2: Examples of Bioactive Benzamide Scaffolds
Benzamide Derivative ClassBiological Target/ApplicationKey Structural FeaturesReference
N-substituted benzamidesAntitumor agents (HDAC inhibitors)Varied substituents on the N-phenyl ring nih.gov
Thiazole-2-yl benzamidesGlucokinase activatorsThiazole ring linked to the benzamide nih.gov
Benzamide derivativesCYP1B1 inhibitorsDesigned based on shape and electrostatic similarity to known inhibitors vensel.org
N-Aryl mercaptoacetamidesMetallo-β-lactamase inhibitorsMercaptoacetamide group attached to the N-aryl moiety nih.gov

Chemoinformatics and Data Mining for Identification of Related Scaffolds and Research Opportunities

Chemoinformatics and data mining are powerful tools for navigating the vast landscape of chemical information and identifying promising areas for research. For a compound like this compound, these computational approaches can be used to predict its properties, identify structurally related compounds with known activities, and uncover new research opportunities.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics. nih.gov By analyzing a series of related compounds, QSAR models can be built to correlate specific structural features with biological activity. Although no specific QSAR studies on this compound were found, numerous studies have been performed on benzamide derivatives, demonstrating the applicability of these methods to this class of compounds. researchgate.netresearchgate.net Such models could be used to predict the potential biological activities of this compound and to guide the design of new analogues with improved properties.

Virtual screening is another powerful chemoinformatic technique that could be applied to this compound. By docking this compound into the binding sites of various proteins, it is possible to predict its potential biological targets. This approach has been successfully used to identify novel glucokinase activators from a library of benzamide derivatives. nih.gov

Data mining of chemical databases can also reveal interesting connections and opportunities. A search for compounds with the N-(2,4-dimethylphenyl)benzamide substructure might uncover patents or publications that suggest potential applications that have not yet been fully explored. Furthermore, analyzing the "scaffold hopping" potential of this compound could lead to the design of novel compounds with similar biological activities but different core structures.

The application of chemoinformatics and data mining to this compound and its related scaffolds can help to prioritize experimental work and to accelerate the discovery of new applications for this versatile class of compounds.

Challenges and Future Directions in the Academic Research of 3 Chloro N 2,4 Dimethylphenyl Benzamide

Overcoming Synthetic Challenges for Complex Derivatives and Scalability

The synthesis of N-aryl benzamides typically involves the coupling of a benzoic acid derivative with an aniline (B41778). While seemingly straightforward, the generation of complex derivatives and the scalability of these processes present notable hurdles.

The primary challenge in synthesizing complex derivatives lies in the functional group tolerance of the coupling methods. For instance, the introduction of additional reactive sites on either the benzoyl or the aniline moiety can lead to side reactions, reducing the yield and purity of the desired product. The development of more robust and selective catalytic systems is a continuous area of research. For example, rhodium-catalyzed C-H functionalization followed by decarboxylation has been demonstrated for the synthesis of N-aryl benzamides, offering a unique route to otherwise less accessible substitution patterns. Another approach involves the Fe-mediated synthesis from nitroarenes and acyl chlorides, which provides a mild and selective method.

Table 1: Comparison of Synthetic Methods for N-Aryl Benzamides

MethodCatalyst/ReagentAdvantagesDisadvantages
Amide CouplingCarbodiimides, etc.Wide substrate scopeStoichiometric activators, potential for racemization
C-H AmidationRhodium catalystsAccess to unique isomersRequires directing groups, catalyst cost
From NitroarenesIron powderInexpensive, mild conditionsLimited to available nitroarenes
Buchwald-Hartwig AminationPalladium catalystsHigh efficiency, good functional group toleranceCatalyst cost, ligand sensitivity

Advancements in Integrated Computational and Experimental Methodologies for Predictive Modeling

The integration of computational and experimental methods is revolutionizing the discovery and optimization of new chemical entities. For N-aryl benzamides, these integrated approaches are crucial for predicting their biological activity and material properties, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. For example, 3D-QSAR and pharmacophore modeling have been successfully applied to benzamide (B126) derivatives to identify key structural features required for their biological activity. These models can predict the activity of unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Molecular docking simulations provide insights into the binding of benzamide derivatives to biological targets. For instance, docking studies have been used to understand the interaction of N-substituted benzamides with histone deacetylases (HDACs), revealing key hydrogen bonding and hydrophobic interactions. epa.gov These computational predictions can then be validated through experimental assays.

Density Functional Theory (DFT) calculations are employed to understand the electronic and structural properties of these molecules. DFT can be used to predict spectroscopic properties (like NMR chemical shifts) and to study the conformational preferences of flexible molecules, which is often a critical determinant of their activity. researchgate.net

The future in this area lies in the development of more accurate and predictive models, potentially incorporating machine learning and artificial intelligence to analyze large datasets from high-throughput screening and identify complex structure-activity relationships.

Development of Novel Analytical Techniques for Characterization of Complex Chemical Systems

The thorough characterization of newly synthesized compounds and their behavior in complex systems is fundamental to chemical research. For N-aryl benzamides, a suite of analytical techniques is employed, with ongoing advancements enhancing the depth and precision of these analyses.

Standard characterization relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure of the synthesized compounds. nih.gov Single-crystal X-ray diffraction provides definitive proof of structure and crucial information about the three-dimensional arrangement of the molecule in the solid state, including conformational details and intermolecular interactions. nih.govnih.gov

However, challenges arise when studying these molecules in more complex environments, such as biological matrices or material composites. The development of novel analytical techniques is aimed at addressing these challenges. For example, advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), are indispensable for detecting and quantifying these compounds and their metabolites in biological samples.

Future directions include the development of in-situ and real-time monitoring techniques to study the dynamics of these molecules in their environment of application. This could involve the use of advanced spectroscopic techniques or the development of specific molecular probes to track the compound's localization and interactions within a living cell.

Strategic Integration of High-Throughput Screening with Mechanistic Investigations in Early Discovery Phases

High-throughput screening (HTS) has become an essential tool in the early phases of drug discovery and materials science, allowing for the rapid testing of large libraries of compounds. For N-aryl benzamides, HTS can be employed to identify hit compounds with desired biological activities, such as anticancer or antimicrobial properties.

A key challenge and future direction is the strategic integration of HTS with detailed mechanistic investigations. Often, HTS campaigns generate a list of hits without providing information on their mechanism of action. A more integrated approach would involve follow-up studies on the primary hits to elucidate how they exert their effects. This could involve secondary assays to probe specific cellular pathways or biochemical targets.

For instance, if a benzamide derivative is identified as an anticancer agent in a cell-based HTS, subsequent mechanistic studies might involve investigating its effect on the cell cycle, apoptosis, or specific signaling pathways. Understanding the mechanism of action early in the discovery process is crucial for optimizing the lead compound and for predicting potential off-target effects.

The future of this field will likely see the use of more sophisticated HTS platforms, such as high-content screening, which combines automated microscopy with image analysis to provide multiparametric data on the effects of compounds on cells. This, coupled with early-stage mechanistic studies, will enable a more efficient and informed discovery pipeline for novel N-aryl benzamides.

Q & A

Basic: What are the standard synthetic routes for preparing 3-chloro-N-(2,4-dimethylphenyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a two-step process: (1) activation of 3-chlorobenzoic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by (2) coupling with 2,4-dimethylaniline under reflux in a polar aprotic solvent (e.g., acetonitrile). Evidence from analogous benzamide syntheses (e.g., 3-chloro-N-(2-nitrophenyl)benzamide) highlights that reaction optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1.2 for acid:amine), solvent choice, and reflux duration (2–3 hours) to maximize yield and purity . Post-synthesis purification via recrystallization from acetonitrile is recommended for single-crystal growth .

Advanced: How do intermolecular interactions such as Cl···Cl contacts and hydrogen bonding influence the crystal packing of this compound?

Answer:
In analogous compounds, Cl···Cl interactions (3.8–3.9 Å) and C–H···O hydrogen bonds (e.g., C10–H10···O1, 2.5–2.7 Å) dominate crystal packing. These interactions form supramolecular motifs such as C(7) chains along the [010] axis, as observed in 3-chloro-N-(2-nitrophenyl)benzamide . Computational studies (e.g., DFT) suggest that Cl···Cl interactions exhibit weak electrostatic contributions, while hydrogen bonds stabilize layered arrangements. Such packing effects can influence mechanical stability and solubility .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Answer:

  • 1H/13C NMR : Confirm the amide linkage (N–H signal at δ ~10 ppm in DMSO-d₆) and substituent positions (e.g., aromatic protons for 2,4-dimethylphenyl at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Detect the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • X-ray Diffraction : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) and validate purity via unit cell parameters .

Advanced: What methodological approaches are recommended for resolving discrepancies between spectroscopic data and crystallographic results in the structural analysis of this compound?

Answer:

  • High-Resolution X-ray Diffraction : Refine structures using SHELXL (e.g., R-factor < 0.05) to resolve ambiguities in bond lengths/angles .
  • Solid-State NMR : Complement crystallographic data by probing local electronic environments (e.g., 15N NMR for amide groups) .
  • DFT Calculations : Validate experimental geometries by optimizing molecular structures and comparing theoretical/experimental vibrational spectra .

Basic: What are the common crystallization solvents and techniques used to obtain high-quality single crystals of this compound for X-ray analysis?

Answer:
Slow evaporation from acetonitrile or dimethylformamide (DMF) at 25–30°C is optimal. For needle-like crystals (e.g., 0.4 × 0.08 × 0.05 mm), controlled cooling (1–2°C/hour) and seeding techniques are effective. Avoid impurities by pre-filtering solutions through 0.2 µm membranes .

Advanced: How can polymorphism in this compound be systematically investigated, and what impact does it have on the compound's physicochemical properties?

Answer:

  • Polymorph Screening : Use solvent-mediated recrystallization (e.g., ethanol, chloroform) and thermal analysis (DSC/TGA) to identify forms .
  • Hirshfeld Surface Analysis : Quantify interaction differences (e.g., Cl···Cl vs. C–H···π) between polymorphs .
  • Property Impact : Polymorphs may exhibit varying solubility (e.g., Form IA vs. IB in analogous compounds) and thermal stability (melting point differences > 5°C) .

Basic: What computational tools and software packages are essential for modeling the molecular structure and electronic properties of this compound?

Answer:

  • Crystallography : SHELX (refinement), ORTEP-3 (visualization), and Mercury (packing analysis) .
  • Quantum Chemistry : Gaussian (DFT for geometry optimization), Multiwfn (electron density analysis) .
  • Molecular Dynamics : GROMACS (simulating solvent interactions and stability) .

Advanced: What strategies should be employed to analyze and interpret weak non-covalent interactions (e.g., π-π stacking, halogen bonds) in the solid-state structure of this compound?

Answer:

  • Crystal Structure Analysis : Measure interaction distances/angles (e.g., π-π stacking at 3.5–4.0 Å) using Mercury .
  • Energy Frameworks (CrystalExplorer) : Visualize interaction networks (e.g., Cl···Cl vs. hydrogen bonds) and quantify their relative contributions .
  • Theoretical Models : Use SAPT (Symmetry-Adapted Perturbation Theory) to partition interaction energies (electrostatic vs. dispersion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.